(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole
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Overview
Description
(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole is a complex organic compound with a unique structure that includes a piperazine ring and a pyrrolo[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, followed by the formation of the pyrrolo[3,4-b]pyrrole core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, (3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as a ligand for specific receptors, influencing various physiological processes.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole: shares similarities with other piperazine derivatives and pyrrolo[3,4-b]pyrrole compounds.
Triamterene: A diuretic compound with a similar pyrrole structure.
Ketoconazole: An antifungal agent with a piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN4/c20-17-3-1-4-18(13-17)23-11-9-22(10-12-23)6-2-7-24-8-5-16-14-21-15-19(16)24/h1,3-4,13,16,19,21H,2,5-12,14-15H2/t16-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEAKNBLBQHSJH-QFBILLFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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